molecular formula C17H18N2O3S B1310612 Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 243967-93-3

Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B1310612
CAS No.: 243967-93-3
M. Wt: 330.4 g/mol
InChI Key: LJQMAGPFTGJEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula Interpretation

The compound ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate derives its systematic name from the fused heterocyclic core structure. The IUPAC nomenclature breaks down as follows:

  • Thieno[2,3-c]pyridine : A bicyclic system combining a thiophene ring (positions 2,3) fused to a pyridine ring (position c).
  • 4,5,6,7-Tetrahydro : Indicates partial saturation of the pyridine ring, resulting in four hydrogenated carbons (positions 4–7).
  • 2-Amino : A primary amine substituent at position 2 of the thiophene moiety.
  • 6-Benzoyl : A benzoyl group (-COC₆H₅) attached to position 6 of the pyridine ring.
  • 3-Carboxylate : An ethyl ester (-COOCH₂CH₃) at position 3 of the thiophene ring.

The structural formula (Figure 1) highlights these features:

  • A thienopyridine backbone with a saturated pyridine ring.
  • Substituents at positions 2 (NH₂), 3 (COOCH₂CH₃), and 6 (COC₆H₅).

CAS Registry Number and Alternative Chemical Designations

The compound is uniquely identified by its CAS Registry Number: 243967-93-3 . Alternative designations include:

  • This compound .
  • 2-Amino-3-ethoxycarbonyl-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine .
  • MFCD08667838 (MDL number) .

Molecular Formula and Weight Calculations

The molecular formula is C₁₇H₁₈N₂O₃S , confirmed by multiple sources . The molecular weight is calculated as:

Element Quantity Atomic Weight Contribution
C 17 12.01 204.17
H 18 1.008 18.14
N 2 14.01 28.02
O 3 16.00 48.00
S 1 32.07 32.07
Total 330.40 g/mol

This matches the reported molecular weight of 330.40 g/mol .

Stereochemical Considerations in Thienopyridine Derivatives

While the compound lacks chiral centers in its fully saturated 4,5,6,7-tetrahydro pyridine ring, stereochemical variability may arise in derivatives or synthetic intermediates. Key considerations include:

  • Conformational isomerism : The tetrahedral geometry of the nitrogen in the tetrahydro pyridine ring allows for axial/equatorial preferences in substituents.
  • Benzoyl group orientation : The planar benzoyl group (C₆H₅-CO-) may adopt different dihedral angles relative to the pyridine ring, influencing molecular interactions.
  • Hydrogen bonding : The 2-amino group can engage in intramolecular H-bonding with the ester carbonyl oxygen, stabilizing specific conformations .

Properties

IUPAC Name

ethyl 2-amino-6-benzoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-22-17(21)14-12-8-9-19(10-13(12)23-15(14)18)16(20)11-6-4-3-5-7-11/h3-7H,2,8-10,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQMAGPFTGJEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455204
Record name Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243967-93-3
Record name Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Conditions

  • N-Benzylpiperidone : Serves as the cyclic ketone precursor.
  • Ethyl cyanoacetate : Provides the cyano and ester functionalities for cyclization.
  • Sulfur : Facilitates thiophene ring formation via cyclocondensation.
  • Base : Morpholine or triethylamine is used to deprotonate intermediates and drive the reaction.

Example Protocol ():

  • Combine N-benzylpiperidone (26.42 mmol), ethyl cyanoacetate (29.06 mmol), and sulfur (31.70 mmol) in ethanol (55 mL).
  • Add morpholine (52.84 mmol) and reflux for 2 hours.
  • Cool, dilute with water, and extract with dichloromethane.
  • Concentrate the organic layer and purify via recrystallization (methanol).
    Yield : 85%.

Solvent and Base Optimization

Variations in solvent and base significantly impact reaction efficiency:

Solvent Base Temperature Time (h) Yield Source
Ethanol Morpholine Reflux 2 85%
DMF Triethylamine RT → 60°C 24 84%
Ethanol Morpholine Reflux 3 89%

Mechanistic Insights

The reaction proceeds via:

Key structural confirmation :

  • Intramolecular N–H⋯O hydrogen bonding forms a six-membered ring, as confirmed by X-ray crystallography.
  • The tetrahydropyridine ring adopts an envelope conformation.

Purification Techniques

  • Recrystallization : Ethanol or methanol is preferred, yielding high-purity crystalline products.
  • Column chromatography : Used for derivatives with sensitive functional groups (e.g., nitrobenzamido substituents).

Alternative Derivatives and Modifications

Challenges and Considerations

  • By-product formation : Excess sulfur or incomplete cyclization may require charcoal filtration.
  • pH sensitivity : Deprotonation of the amino group can affect solubility during workup.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield a variety of functionalized derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is synthesized through a multi-step process involving the construction of the tetrahydrothieno-pyridine scaffold. The compound features a complex structure characterized by the presence of an amino group and a benzoyl moiety, which contribute to its biological activity. The molecular formula is C17H20N2O2SC_{17}H_{20}N_{2}O_{2}S with a molecular weight of 316.42 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the tetrahydrothieno[2,3-c]pyridine structure. Ethyl 2-amino-6-benzoyl derivatives have shown promising results in inhibiting cancer cell growth across various cancer lines. For instance:

  • In vitro Studies : Compounds derived from this scaffold demonstrated IC50 values ranging from 1.1 to 4.7 µM against cancer cell lines such as HeLa (cervical carcinoma), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) . The presence of specific functional groups at the C-6 position was essential for enhancing antiproliferative activity.
  • Mechanism of Action : These compounds are believed to inhibit tubulin polymerization by binding to the colchicine site on tubulin, similar to well-known anticancer agents like colchicine and combretastatin A-4 . This mechanism disrupts microtubule formation essential for cell division.

Selectivity Towards Cancer Cells

The selectivity of ethyl 2-amino-6-benzoyl derivatives towards cancer cells has been demonstrated through comparative studies with normal human peripheral blood mononuclear cells (PBMC). The tested compounds showed minimal cytotoxicity towards normal cells while effectively inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of ethyl 2-amino-6-benzoyl derivatives:

Structural Feature Effect on Activity
N-methoxy/ethoxycarbonyl at C-6Essential for potent antiproliferative activity
Benzoyl moietyEnhances binding affinity to tubulin
Tetrahydrothieno scaffoldCritical for maintaining biological activity

This table summarizes how specific structural modifications can significantly influence the biological activity of these compounds.

Antitubulin Activity

A study conducted by Beckers et al. investigated a series of tetrahydrothieno[2,3-c]pyridine derivatives and their antitubulin activity. The findings indicated that modifications at the C-6 position greatly affected the potency against various cancer cell lines . Compounds with IC50 values below 20 µM were considered active, highlighting their potential as therapeutic agents.

In Vivo Studies

While most current research focuses on in vitro evaluations, preliminary in vivo studies are necessary to establish the therapeutic potential and safety profile of ethyl 2-amino-6-benzoyl derivatives in animal models.

Conclusion and Future Directions

This compound shows considerable promise as an anticancer agent due to its ability to inhibit tubulin polymerization selectively in cancer cells. Future research should focus on:

  • Further Optimization : Modifying chemical structures to enhance potency and reduce toxicity.
  • In Vivo Validation : Conducting comprehensive animal studies to evaluate therapeutic efficacy.
  • Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.

Continued exploration of this compound may lead to novel therapeutic strategies in oncology.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituents at the 6-position (methyl, benzyl, acetyl, or pyridinyl groups). These modifications influence physicochemical properties, synthetic pathways, and biological activities.

Substituent Variations and Physicochemical Properties
Compound Name Substituent (R) Molecular Weight (g/mol) logP Hydrogen Bond Donors/Acceptors Key Properties
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Methyl (CH₃) 240.09 2.484 4 H-donors, 2 H-acceptors Complies with Lipinski’s/Pfizer’s rules; good oral bioavailability
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Benzyl (C₆H₅CH₂) 328.43 3.12 4 H-donors, 2 H-acceptors Enhanced hydrophobicity; cytotoxic activity in antitubulin assays
Target Compound (6-benzoyl) Benzoyl (C₆H₅CO) 330.40 3.45* 4 H-donors, 4 H-acceptors Higher molecular weight; potential for improved receptor binding
Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Acetyl (COCH₃) 282.35 1.89 4 H-donors, 4 H-acceptors Intermediate in BET inhibitor synthesis (e.g., CRCM5484)

*Estimated based on benzoyl’s electron-withdrawing nature.

Key Observations :

  • The methyl-substituted analog (EAMT) exhibits optimal drug-likeness (logP = 2.484, molecular weight = 240.09) and complies with Lipinski’s rules, making it a lead candidate for oral therapeutics .
  • The benzyl-substituted derivative shows increased hydrophobicity (logP = 3.12) and cytotoxicity, likely due to enhanced membrane permeability .
Crystallographic and Stability Comparisons
  • Methyl Analog : Crystal structure stabilized by hydrogen bonds (N–H⋯O and O–H⋯O) and van der Waals interactions, with a dense packing index of 0.69 .
  • Benzyl Analog: Features π-π stacking between benzyl groups and hydrogen bonding between ester carbonyls and amine groups, leading to a monoclinic crystal system .

Biological Activity

Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H20N2O2SC_{17}H_{20}N_{2}O_{2}S and a molecular weight of 316.42 g/mol. Its structure features a thieno[2,3-c]pyridine core with an ethyl carboxylate and an amino group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:

  • Condensation reactions involving appropriate thiophene derivatives and benzoyl compounds.
  • Cyclization processes that form the thieno-pyridine framework.

These synthetic pathways are crucial for producing derivatives with enhanced biological properties.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro studies demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines (IC50 values ranging from 1.1 to 4.7 μM) . These compounds induce apoptosis in cancer cells while sparing normal cells, indicating selective cytotoxicity .
  • The mechanism involves binding to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

Research has also indicated that this compound exhibits antimicrobial properties:

  • It has been tested against various bacterial strains with promising results . The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or function.

The biological effects of this compound can be attributed to:

  • Molecular interactions : The compound interacts with specific enzymes or receptors in cancer cells, modulating their activity .
  • Induction of apoptosis : It promotes apoptotic pathways through mitochondrial dysfunction and activation of caspases in cancer cells .

Case Studies

  • Antiproliferative Activity : A study evaluated the effects of several derivatives on HeLa and other cancer cell lines. Compounds with specific substituents showed enhanced activity compared to others with less favorable structures .
  • Selectivity in Normal Cells : In experiments involving human peripheral blood mononuclear cells (PBMCs), the tested compounds did not significantly affect cell viability at concentrations that were effective against cancer cells (IC50 > 20 µM) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The compound is typically synthesized via condensation of ethyl cyanoacetate with N-substituted piperidones in the presence of sulfur and morpholine, followed by refluxing in ethanol. For example, substituting the benzyl group (as in related analogs) requires precise stoichiometric ratios and reaction times (e.g., 2 h reflux) to achieve yields >80% . Optimization strategies include solvent choice (ethanol or methanol), temperature control, and post-reaction purification via crystallization with ethyl ether or methanol .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • 1H-NMR : Key signals include the ethyl ester quartet (δ ~4.2–4.5 ppm), aromatic protons (δ ~7.2–7.4 ppm for benzoyl), and NH2 protons (δ ~5.1–6.1 ppm, exchangeable with D2O) .
  • IR : Characteristic peaks include ν(NH) at ~3300 cm⁻¹, ester C=O at ~1725 cm⁻¹, and thiourea C=S (if derivatized) at ~1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 317) and fragmentation patterns (e.g., loss of COCH3) validate the structure .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protection : Use NIOSH/EN 166-approved goggles, gloves, and respirators to avoid inhalation of dust/aerosols (GHS H315/H319) .
  • Ventilation : Employ fume hoods to mitigate respiratory irritation (H335) and prevent dust formation during synthesis .
  • Spill Management : Avoid aqueous drainage; collect spills using non-sparking tools and dispose in sealed containers .

Advanced Research Questions

Q. How do non-covalent interactions stabilize the crystal structure of this compound, and what computational methods can model these interactions?

  • Methodological Answer : Hirshfeld surface analysis combined with Quantum Theory of Atoms in Molecules (QTAIM) reveals stabilization via intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) and π-π stacking. Reduced Density Gradient (RDG) analysis further quantifies van der Waals and steric interactions. Software like CrystalExplorer and Gaussian can model these interactions .

Q. What strategies resolve contradictions in biological activity data (e.g., anti-inflammatory vs. antitubulin effects) observed across studies?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., HeLa for antitubulin, RAW 264.7 for anti-inflammatory) and control for metabolite interference .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., benzoyl vs. acetyl at position 6) to isolate target-specific effects. For example, 6-acetyl derivatives show enhanced tubulin inhibition .
  • Docking Validation : Perform molecular docking (e.g., with Adenosine A1 receptor or tubulin β-subunit) to correlate binding affinities with observed activities .

Q. How can molecular dynamics simulations (MDS) predict the compound’s pharmacokinetic profile and protein-ligand stability?

  • Methodological Answer :

  • Simulation Setup : Run 50–100 ns MDS using AMBER or GROMACS with explicit solvent models. Analyze root-mean-square deviation (RMSD) to assess ligand-induced protein conformational changes .
  • Binding Free Energy : Calculate ΔG using MM-PBSA/GBSA. Reported ∆G values (e.g., −114.56 kcal/mol for Adenosine A1) validate strong binding .
  • ADMET Prediction : Use SwissADME or ADMETLab to predict oral bioavailability (e.g., compliance with Lipinski’s Rule of Five) and endocrine disruption risks .

Q. What crystallographic data are available for this compound, and how does its packing influence reactivity?

  • Methodological Answer : Orthorhombic crystal systems (e.g., Pna21) with unit cell parameters (a = 22.02 Å, b = 16.16 Å, c = 4.81 Å) reveal tightly packed layers stabilized by hydrogen bonds. This packing reduces solvent accessibility, potentially slowing hydrolysis of the ester group. CCDC deposition numbers (e.g., CCDC 862356) provide reference data for comparative studies .

Methodological Resources

  • Synthesis Protocols : Refer to for step-by-step synthetic procedures.
  • Computational Tools : Use SHELX for crystallography, AutoDock Vina for docking, and GROMACS for MDS.
  • Safety Guidelines : Follow OSHA HCS standards for hazard mitigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.